molecular formula C7H14N2O3 B7892323 (2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate

(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate

Cat. No.: B7892323
M. Wt: 174.20 g/mol
InChI Key: STKYPAFSDFAEPH-ZCFIWIBFSA-N
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Description

The compound with the identifier “(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate involves several synthetic routes, each with specific reaction conditions. Common methods include:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale carbonization and sulfonation processes. These methods are optimized for efficiency and yield, ensuring the consistent production of high-purity compound .

Mechanism of Action

The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYPAFSDFAEPH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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